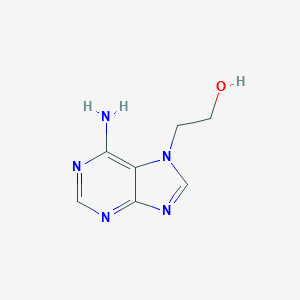

7-(2-羟乙基)腺嘌呤

概览

描述

The compound 7-(2-Hydroxyethyl)adenine is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar adenine derivatives. The first paper discusses 7-deazaadenosine, a compound where the nitrogen atom at position 7 of adenosine is replaced with a carbon atom, which is used as a building block for oligoribonucleotide synthesis . The second paper describes the synthesis of 9-(2-phosphinomethoxyethyl)adenine, a compound where the adenine is modified at the 9-position with a 2-phosphinomethoxyethyl group . These studies contribute to the understanding of the chemistry of adenine derivatives and their potential applications in nucleic acid chemistry.

Synthesis Analysis

The synthesis of adenine derivatives involves several steps, including protection of amino groups, selective silylation, and alkylation reactions. In the first paper, the synthesis of a 7-deazaadenosine building block is described, where the amino group is protected, and a monomethoxytrityl group is introduced at the 5' position. The 2' hydroxyl group is protected by silylation, and the resulting compound is used in solid-phase oligoribonucleotide synthesis . The second paper outlines the synthesis of 9-(2-phosphinomethoxyethyl)adenine by alkylation of adenine with specific phosphinate compounds, followed by acid hydrolysis to afford the final product . These methods could potentially be adapted for the synthesis of 7-(2-Hydroxyethyl)adenine by modifying the alkylation step to introduce a 2-hydroxyethyl group at the 7-position of adenine.

Molecular Structure Analysis

The molecular structure of adenine derivatives is crucial for their function, especially when used in nucleic acid chemistry. The first paper indicates that the modification of adenosine at the 7-position with a carbon atom does not significantly affect the catalytic activity of ribozymes, suggesting that the 7-position can tolerate certain modifications without drastic changes in activity . The second paper does not provide specific details on the molecular structure analysis of the synthesized compounds . However, it can be inferred that the introduction of different groups at specific positions of adenine can lead to compounds with unique properties and potential applications.

Chemical Reactions Analysis

The chemical reactivity of adenine derivatives is influenced by the modifications at various positions on the molecule. In the first paper, the autocatalytic hydrolysis of hammerhead ribozymes is studied with modifications at different adenosine positions, showing that certain modifications can enhance the hydrolysis reaction . The second paper does not discuss the chemical reactions of the synthesized compounds in detail . However, the synthesis process itself involves reactions such as alkylation and hydrolysis, which are fundamental in the preparation of these derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of adenine derivatives like 7-(2-Hydroxyethyl)adenine would be influenced by the substituents attached to the adenine base. While the papers provided do not directly discuss the properties of 7-(2-Hydroxyethyl)adenine, they do provide insights into the properties of similar compounds. For example, the protection groups used in the synthesis of 7-deazaadenosine affect its solubility and reactivity, which are important for its use in oligoribonucleotide synthesis . Similarly, the phosphinate derivatives synthesized in the second paper would have unique properties due to the presence of the phosphinomethoxyethyl group . These studies highlight the importance of chemical modifications in tuning the properties of adenine derivatives for specific applications.

科研应用

DNA加物形成和持久性

对DNA中7-(2-羟乙基)鸟嘌呤的形成和持久性进行了研究,这是与7-(2-羟乙基)腺嘌呤密切相关的化合物。Walker等人(1992年)的研究重点关注了暴露于环氧乙烷的小鼠和大鼠的DNA中其积累情况,突出了其在DNA中烷基化的作用以及在高暴露下这种烷基化的效率。这项研究为了解化学暴露引起的DNA损伤和修复机制提供了见解(Walker et al., 1992)。

腺嘌呤衍生物的激发态动力学

Cohen等人(2003年)研究了腺嘌呤及其衍生物的激发态动力学,包括单甲基化腺嘌呤。他们的工作为了解激发态条件下腺嘌呤衍生物的行为提供了重要见解,这对于理解生物系统中分子相互作用和反应的基本方面至关重要(Cohen, Hare, & Kohler, 2003)。

DNA模板复制和损伤

Guschlbauer等人(1991年)对含氧化腺嘌呤残基的DNA模板的结构和体外复制进行了研究,例如7,8-二氢-8-氧腺嘌呤,这为了解腺嘌呤修饰对DNA复制的影响以及对突变和癌变可能产生的影响提供了见解(Guschlbauer et al., 1991)。

Safety And Hazards

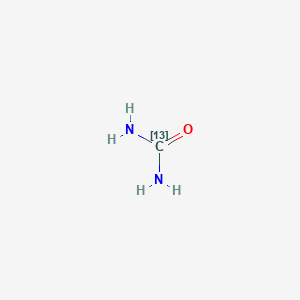

性质

IUPAC Name |

2-(6-aminopurin-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKQMGJBJAMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=CN2CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452081 | |

| Record name | 7-(2-Hydroxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Hydroxyethyl)adenine | |

CAS RN |

126595-74-2 | |

| Record name | 7-(2-Hydroxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

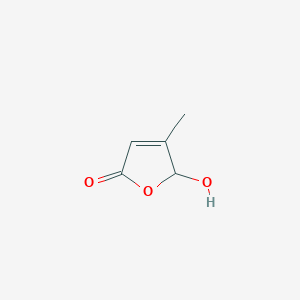

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)